molecular formula C15H16N2O2 B13223622 2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13223622
M. Wt: 256.30 g/mol
InChI Key: TXPCHMWJRGEQNZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes a pyrrole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives with β-naphthol and substituted aromatic aldehydes . This method is highly efficient and yields the desired compound in moderate to good yields.

Another approach involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential as a therapeutic agent, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-10-3-8-14-16-13(9-15(18)17(10)14)11-4-6-12(19-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3

InChI Key

TXPCHMWJRGEQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)OC

Origin of Product

United States

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